molecular formula C12H15BrO3 B2528567 Methyl 3-(4-bromobutoxy)benzoate CAS No. 486396-41-2

Methyl 3-(4-bromobutoxy)benzoate

Cat. No. B2528567
M. Wt: 287.153
InChI Key: SAIREJQHCVPLLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzoate esters is well-documented in the literature. For instance, the total synthesis of a complex brominated natural product starting from a brominated phenyl methanol derivative is described, highlighting the use of bromination and demethylation steps . Similarly, the synthesis of various brominated esters through condensation reactions, bromination-dehydrobromination sequences, and Reformatsky reactions with aldehydes in the presence of zinc is reported . These methods could potentially be adapted for the synthesis of Methyl 3-(4-bromobutoxy)benzoate by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzoate esters is often elucidated using spectroscopic techniques and quantum chemical studies. For example, the structure of a phenylhydrazone derivative of methyl benzoate was determined using NMR, IR, UV-Vis spectroscopies, and X-ray diffraction . Density Functional Theory (DFT) calculations were used to optimize molecular structure and predict vibrational frequencies, NMR chemical shifts, and other properties . These techniques could be employed to analyze the molecular structure of Methyl 3-(4-bromobutoxy)benzoate.

Chemical Reactions Analysis

The reactivity of brominated benzoate esters is explored through various chemical reactions. The influence of substituents on the reactivity and the formation of different products depending on the reaction conditions are discussed . For example, the reaction of methyl 3-bromomethylbut-3-enoate with different aldehydes in the presence of zinc is described, leading to various products including isotretinoin . These studies provide a foundation for predicting the chemical reactions that Methyl 3-(4-bromobutoxy)benzoate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoate esters are characterized in several papers. The influence of solvents on the reactivity and properties of these compounds is examined using the Polarizable Continuum Model (PCM) . Additionally, the non-linear optical (NLO) properties and other descriptors such as ionization energy, hardness, and electrophilicity are calculated to predict the behavior of these molecules . The crystal structures of related compounds are compared to understand intermolecular interactions and packing in the solid state . These analyses are relevant for assessing the properties of Methyl 3-(4-bromobutoxy)benzoate.

Scientific Research Applications

Crystal Structure Analysis

Methyl 3-(4-bromobutoxy)benzoate and related compounds have been studied for their crystal structures. In a study by Suchetan et al. (2016), the crystal structures of two bromo–hydroxy–benzoic acid derivatives, including a compound similar to Methyl 3-(4-bromobutoxy)benzoate, were analyzed. This research showed that these compounds form two-dimensional architectures primarily through C—H⋯O hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).

Synthesis of Bioactive Compounds

Methyl 3-(4-bromobutoxy)benzoate and its derivatives are important intermediates in the synthesis of various bioactive compounds. Lou Hong-xiang (2012) described the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a key intermediate for the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities. The study optimized the reaction conditions affecting yield, identifying the best catalysts and condensing agents for the synthesis (Lou Hong-xiang, 2012).

Fluorescence Probe Properties

The derivatives of Methyl 3-(4-bromobutoxy)benzoate have been studied for their fluorescence probe properties. Singh and Darshi (2002) conducted absorption and fluorescence spectral studies on compounds including methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate. The study explored the binding site of these probes in micelles and vesicles, revealing that in micelles, the compounds occupy the polar interfacial regions, whereas in vesicles, they are located deep inside the hydrophobic bilayer. This indicates potential applications in bioimaging and diagnostics (Singh & Darshi, 2002).

Mesomorphic and Fluorescence Properties

The mesomorphic and fluorescence properties of methyl 4-(4-alkoxystyryl)benzoates, related to Methyl 3-(4-bromobutoxy)benzoate, have been synthesized and studied by Muhammad et al. (2016). This research provides insights into the thermal stability and liquid crystalline behavior of these compounds, which could be relevant for applications in materials science, particularly in the development of liquid crystal displays (Muhammad et al., 2016).

properties

IUPAC Name

methyl 3-(4-bromobutoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-15-12(14)10-5-4-6-11(9-10)16-8-3-2-7-13/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIREJQHCVPLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-bromobutoxy)benzoate

Citations

For This Compound
1
Citations
C Farren, CA Christensen, S FitzGerald… - The Journal of …, 2002 - ACS Publications
A number of silicon phthalocyanine bis-esters have been synthesized and characterized, with axial ligands containing one or more tetrathiafulvalene groups. Variations in the …
Number of citations: 123 pubs.acs.org

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